molecular formula C7H9IO B1313060 2-Cyclohexen-1-one, 2-iodo-3-methyl- CAS No. 140710-03-8

2-Cyclohexen-1-one, 2-iodo-3-methyl-

Cat. No. B1313060
M. Wt: 236.05 g/mol
InChI Key: CAWRYBQGALUJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclohexen-1-one, 2-iodo-3-methyl-” is a chemical compound with the molecular formula C7H10O . It is also known by other names such as Seudenone, 3-Methyl-2-cyclohexen-1-one, Methylcyclohexenone, and MCH . It is used as a starting material in the total synthesis of (−)-ar-tenuifolene, a naturally occurring aromatic sesquiterpene .


Synthesis Analysis

The synthesis of “2-Cyclohexen-1-one, 2-iodo-3-methyl-” involves the reaction of 2-Iodo-2-cyclohexen-1-ones with a large excess of an activated Zn (Ag) couple in the presence of TMEDA .


Molecular Structure Analysis

The molecular structure of “2-Cyclohexen-1-one, 2-iodo-3-methyl-” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3 .


Chemical Reactions Analysis

“2-Cyclohexen-1-one, 2-iodo-3-methyl-” is a versatile electrophile that is employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .


Physical And Chemical Properties Analysis

The molecular weight of “2-Cyclohexen-1-one, 2-iodo-3-methyl-” is 110.1537 . More detailed physical and chemical properties are not available in the search results.

Safety And Hazards

“2-Cyclohexen-1-one, 2-iodo-3-methyl-” is harmful if swallowed . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended . In case of skin contact, wash with plenty of soap and water . If swallowed or inhaled, seek medical attention .

properties

IUPAC Name

2-iodo-3-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO/c1-5-3-2-4-6(9)7(5)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWRYBQGALUJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CCC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437228
Record name 2-Cyclohexen-1-one, 2-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-one, 2-iodo-3-methyl-

CAS RN

140710-03-8
Record name 2-Cyclohexen-1-one, 2-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Freshly distilled azidotrimethylsilane (2.65 mL, 20 mmol) was added to a stirred solution of 3-methyl-2-cyclohexen-1-one (Compound 1, 1.13 mL, 10 mmol) and dichloromethane (15 mL) at 0° C. under argon. The solution was stirred for 2 hours at 0° C. before adding a solution of iodine (5.08 g, 20 mmol) in 15 mL of pyridine and 15 mL of dichloromethane. The resulting solution was stirred for 4 hours at room temperature, diluted with ethyl acetate, and was washed successively with 20% aqueous Na2S2O3, 10% aqueous HCl, water, and brine. The solvents were dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (7:1, hexanes: ethyl acetate) to give the title compound as a yellow oil.
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.